molecular formula C12H19NO2 B8805875 tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate CAS No. 916263-17-7

tert-Butyl 2-(prop-2-yn-1-yl)pyrrolidine-1-carboxylate

Cat. No. B8805875
Key on ui cas rn: 916263-17-7
M. Wt: 209.28 g/mol
InChI Key: JGDWMYNRMVUNMO-JTQLQIEISA-N
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Patent
US08455477B2

Procedure details

Into a 3,000 ml 3-necked roundbottom flask purged and maintained with an inert atmosphere of nitrogen, was placed a solution of tert-butyl 2-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate (103 g, 279 mmol) in tetrahydrofuran (1,000 ml). The solution was cooled to −80° C. and n-butyl lithium (231 mL, 2.00 equiv, 155 g/L) was added dropwise such that the internal temperature was maintained at −80° C. (180 minute addition time). The resulting solution was allowed to warm to ambient temperature and then allowed to stir for 1 h. The reaction mixture was quenched by the addition of 500 mL of water. The resulting solution was extracted three times with 500 mL of diethyl ether and the combined organic layers were dried over sodium sulfate, filtered and concentrated. The residue was purified by flash column chromatography (ethylacetate/petroleum ether gradient) to afford tert-butyl 2-prop-2-yn-1-ylpyrrolidine-1-carboxylate.
Name
tert-butyl 2-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
231 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
tert-butyl 2-prop-2-yn-1-ylpyrrolidine-1-carboxylate

Identifiers

REACTION_CXSMILES
Br[C:2](Br)=[CH:3][CH2:4][CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11].C([Li])CCC>O1CCCC1>[CH2:4]([CH:5]1[CH2:9][CH2:8][CH2:7][N:6]1[C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[C:3]#[CH:2]

Inputs

Step One
Name
tert-butyl 2-(3,3-dibromoprop-2-en-1-yl)pyrrolidine-1-carboxylate
Quantity
103 g
Type
reactant
Smiles
BrC(=CCC1N(CCC1)C(=O)OC(C)(C)C)Br
Step Two
Name
Quantity
231 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-80 °C
Stirring
Type
CUSTOM
Details
to stir for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 3,000 ml 3-necked roundbottom flask purged
TEMPERATURE
Type
TEMPERATURE
Details
maintained with an inert atmosphere of nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
was maintained at −80° C.
ADDITION
Type
ADDITION
Details
(180 minute addition time)
Duration
180 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of 500 mL of water
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted three times with 500 mL of diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layers were dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash column chromatography (ethylacetate/petroleum ether gradient)

Outcomes

Product
Details
Reaction Time
1 h
Name
tert-butyl 2-prop-2-yn-1-ylpyrrolidine-1-carboxylate
Type
product
Smiles
C(C#C)C1N(CCC1)C(=O)OC(C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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